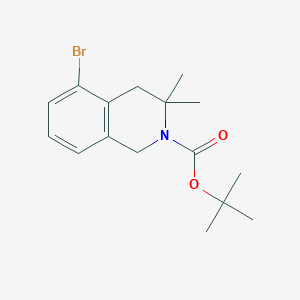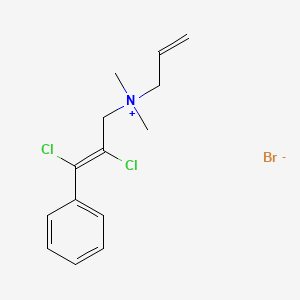![molecular formula C21H14N6O4S2 B12636456 3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid](/img/structure/B12636456.png)
3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid is a complex organic compound that features a quinoxaline core linked to a benzothiadiazole moiety via a sulfonylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the quinoxaline and benzothiadiazole intermediates. The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, while the benzothiadiazole moiety is often prepared via the diazotization of 2-aminothiophenol followed by cyclization .
The final coupling reaction involves the formation of a sulfonylamino linkage between the quinoxaline and benzothiadiazole intermediates. This step usually requires the use of a sulfonyl chloride reagent under basic conditions to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to handle the multiple steps involved.
化学反应分析
Types of Reactions
3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
科学研究应用
3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid has several scientific research applications:
作用机制
The mechanism of action of 3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group plays a crucial role in binding to these targets, while the quinoxaline and benzothiadiazole moieties contribute to the compound’s overall stability and reactivity .
相似化合物的比较
Similar Compounds
3-(1,3-Benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one: This compound shares a similar quinoxaline core but differs in its substituents and overall structure.
3,5-Di(4H-1,2,4-triazol-4-yl)benzoic acid: This compound features a benzothiadiazole moiety but has different functional groups attached to the benzene ring.
4-Amino-2,1,3-benzothiadiazole: This compound contains the benzothiadiazole moiety but lacks the quinoxaline core and sulfonylamino linkage.
Uniqueness
The uniqueness of 3-[[3-(2,1,3-Benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid lies in its combination of the quinoxaline and benzothiadiazole moieties, linked via a sulfonylamino group. This unique structure imparts specific electronic and optical properties, making it valuable for applications in materials science and photoluminescent compounds .
属性
分子式 |
C21H14N6O4S2 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC 名称 |
3-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C21H14N6O4S2/c28-21(29)12-5-3-6-13(11-12)22-19-20(24-15-8-2-1-7-14(15)23-19)27-33(30,31)17-10-4-9-16-18(17)26-32-25-16/h1-11H,(H,22,23)(H,24,27)(H,28,29) |
InChI 键 |
LOEXMOWJWJEMLR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CC4=NSN=C43)NC5=CC=CC(=C5)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-Pyrrolidin-1-ylethoxy)pyridin-4-yl]methanamine](/img/structure/B12636377.png)




![Ethyl 2-[3-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12636396.png)

![2-{2-[1-(4-Fluoro-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester](/img/structure/B12636398.png)



![5-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3-dihydroxycyclohexyl]oxy-6-methyloxane-2,3,4-triol](/img/structure/B12636443.png)


